Tetracenomycin F1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracenomycin F1 is a natural product antibiotic that belongs to the tetracycline family of antibiotics. It is produced by the bacterium Streptomyces rimosus and was first isolated in 1968. This compound has been found to be effective against a wide range of bacterial infections and has been the subject of extensive research in recent years.
科学的研究の応用
Metabolic Engineering of Tetracenomycin Pathway
Tetracenomycin F1, as a member of the tetracenomycins, is involved in the metabolic engineering of its biosynthetic pathways. Nguyen et al. (2021) explored the expression of the elloramycin biosynthetic gene cluster in Streptomyces coelicolor M1146. This facilitated the production of tetracenomycin analogs, highlighting the potential of metabolic engineering in producing various tetracenomycin derivatives for research and therapeutic applications (Nguyen et al., 2021).
Antitumor Activity
Tetracenomycins, including this compound, have been studied for their antitumor properties. Qiao et al. (2019) reported that tetracenomycin X, a related compound, showed significant antitumor activity in lung cancer cells, suggesting a potential therapeutic role for tetracenomycin derivatives in cancer treatment (Qiao et al., 2019).
Structural and Functional Analysis
The structural and functional analysis of enzymes involved in the biosynthesis of tetracenomycins, including this compound, has been a focus of research. Thompson et al. (2004) studied the tetracenomycin F2 cyclase, providing insights into the enzymatic mechanisms involved in tetracenomycin biosynthesis (Thompson et al., 2004).
Inhibition of Protein Synthesis
Tetracenomycins have been found to inhibit protein synthesis. Osterman et al. (2020) discovered that tetracenomycin X binds within the ribosomal exit tunnel, inhibiting protein synthesis, which could provide a basis for developing new antibiotics or other therapeutic agents (Osterman et al., 2020).
Biosynthetic Gene Analysis
The analysis of genes involved in the biosynthesis of elloramycin and related compounds, including this compound, has been conducted to understand their production mechanisms. Rafanan et al. (2001) characterized the elmGHIJ genes, establishing a foundation for further exploration of tetracenomycin biosynthesis (Rafanan et al., 2001).
特性
CAS番号 |
149791-45-7 |
---|---|
分子式 |
C20H14O7 |
分子量 |
366.3 g/mol |
IUPAC名 |
3,8,10,12-tetrahydroxy-1-methyl-11-oxo-6H-tetracene-2-carboxylic acid |
InChI |
InChI=1S/C20H14O7/c1-7-14-10(5-12(22)15(7)20(26)27)3-8-2-9-4-11(21)6-13(23)16(9)19(25)17(8)18(14)24/h3-6,21-24H,2H2,1H3,(H,26,27) |
InChIキー |
BJSNGVYBQJIGRT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3)C=C(C=C4O)O)O)C(=O)O |
正規SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3)C=C(C=C4O)O)O)C(=O)O |
その他のCAS番号 |
149791-45-7 |
同義語 |
Tcm F1 tetracenomycin F1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。